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Compound of Interest

Compound Name: Sofosbuvir impurity L

Cat. No.: B1150396 Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity and safety

of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This guide provides

an objective comparison of Sofosbuvir impurity L against other known process-related and

degradation impurities of Sofosbuvir. The information presented is supported by experimental

data from various studies, offering a comprehensive overview for impurity profiling and control.

Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C

virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA

polymerase, essential for viral replication. During the synthesis and storage of Sofosbuvir,

various impurities can arise. These are broadly categorized as process-related impurities,

which are by-products of the manufacturing process, and degradation products, which form

due to exposure to stress conditions like acid, base, oxidation, heat, or light.

Sofosbuvir Impurity L is identified as a diastereomer of Sofosbuvir. Diastereomers are

stereoisomers that are not mirror images of each other and can exhibit different

physicochemical properties and pharmacological or toxicological profiles. Therefore, controlling

the levels of diastereomeric impurities is a critical aspect of drug quality control.

Other known impurities of Sofosbuvir include those formed through synthetic intermediates and

those resulting from the degradation of the Sofosbuvir molecule itself. Understanding the

formation and characteristics of these impurities is crucial for developing robust analytical

methods for their detection and control.
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Comparative Analysis of Sofosbuvir Impurities
The following tables summarize the available quantitative data for Sofosbuvir impurity L and

other known impurities based on various analytical studies. It is important to note that the data

presented is collated from different sources, and direct comparison of retention times should be

interpreted with caution due to variations in experimental conditions.

High-Performance Liquid Chromatography (HPLC) Data
Compound/Im
purity

Type
Retention Time
(min)

Relative
Retention Time
(RRT)

HPLC Method
Reference

Sofosbuvir API 3.674 1.00 [1]

Phosphoryl

Impurity
Process-Related 5.704 1.55 [1]

Acid Degradation

Product I (DP I)
Degradation 4.2 Not Reported [2]

Base

Degradation

Product II (DP II)

Degradation 3.6 Not Reported [2]

Oxidative

Degradation

Product III (DP

III)

Degradation 3.2 Not Reported [2]

Sofosbuvir

Impurity L
Diastereomer

Not specified in

comparative

studies

Not specified in

comparative

studies

-

Note: The retention times for degradation products are from a specific forced degradation study

and may not be directly comparable to the process-related impurity study due to different

chromatographic conditions.

Mass Spectrometry (MS) Data
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Impurity Type
Mass-to-
Charge Ratio
(m/z)

Ionization
Mode

MS Method
Reference

Acid Degradation

Product
Degradation 417.0843 [M+H]⁺ ESI+ [3]

Base

Degradation

Product A

Degradation 454.1369 [M+H]⁺ ESI+ [3]

Base

Degradation

Product B

Degradation 412.0900 [M+H]⁺ ESI+ [3]

Oxidative

Degradation

Product

Degradation 528.1525 [M+H]⁺ ESI+ [3]

Sofosbuvir

Impurity L
Diastereomer

529.45

(Expected as

isomer)

Not specified -

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of impurity analysis. Below

are representative protocols for HPLC analysis and forced degradation studies of Sofosbuvir.

HPLC Method for the Estimation of Sofosbuvir and a
Process-Related Impurity
This method was developed for the estimation of Sofosbuvir and its "Phosphoryl" process-

related impurity in bulk and pharmaceutical dosage forms.[1]

Instrumentation: A liquid chromatographic system equipped with a UV detector and data

processing software.

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.
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Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 260.0 nm.

Temperature: Ambient.

Injection Volume: Not specified.

Sample Preparation: Standard solutions were prepared by dissolving 400 mg of Sofosbuvir

and 25 mg of the phosphoryl impurity in 100 mL of a water:acetonitrile (50:50) diluent. A 5 mL

aliquot of this solution was further diluted to 50 mL with the same diluent.[1]

Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products that may

form under various stress conditions.[2][3]

Acid Hydrolysis: A solution of Sofosbuvir is refluxed in 0.1 N HCl at 70°C for 6 hours.[2] The

resulting solution is neutralized before analysis.

Base Hydrolysis: A solution of Sofosbuvir is refluxed in 0.1 N NaOH at 70°C for 10 hours.[2]

The resulting solution is neutralized before analysis.

Oxidative Degradation: A solution of Sofosbuvir is exposed to 3% hydrogen peroxide at room

temperature for 7 days.[2]

Thermal Degradation: The solid drug substance is exposed to a specific temperature (e.g.,

80°C) for a defined period.

Photolytic Degradation: The solid drug substance is exposed to UV light (e.g., 254 nm) for a

defined period.

Characterization Techniques
Mass Spectrometry (MS): LC-ESI-MS is commonly used to determine the mass-to-charge

ratio of impurities, aiding in their identification.[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR are

powerful tools for the structural elucidation of isolated impurities.[3]

Visualizing Relationships and Workflows
The following diagrams, created using Graphviz, illustrate the logical relationships between

Sofosbuvir and its impurities, as well as a typical experimental workflow for their analysis.
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Caption: Relationship between Sofosbuvir and its various impurities.
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Caption: Experimental workflow for Sofosbuvir impurity analysis.
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Conclusion
The comprehensive analysis of Sofosbuvir impurities, including the diastereomeric Impurity L,

process-related substances like the "Phosphoryl impurity," and various degradation products, is

critical for ensuring the quality, safety, and efficacy of this vital antiviral medication. While direct

comparative data for all impurities under a single analytical method is not readily available in

the public domain, this guide synthesizes key findings from multiple studies to provide a

valuable resource for researchers. The provided experimental protocols for HPLC analysis and

forced degradation studies offer a starting point for in-house method development and

validation. The continuous effort in identifying, characterizing, and controlling these impurities is

fundamental to maintaining the high standards of pharmaceutical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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